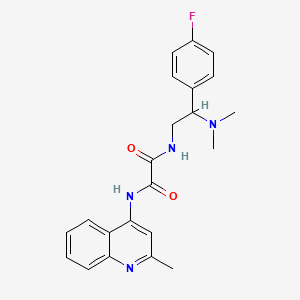

![molecular formula C9H12Cl2FN3 B2502099 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2309456-39-9](/img/structure/B2502099.png)

2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyrrolopyridine derivatives can be complex due to the need for regioselective introduction of functional groups. In the first paper, a microwave-assisted fluorination method is described for the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid . Although the target compound is not synthesized in this study, the methodology could potentially be adapted for the synthesis of 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride by applying similar fluorination techniques to the appropriate pyrrole precursor.

The second paper outlines a practical synthesis of a related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . This approach could inform the synthesis of the target compound by suggesting a possible route for introducing the aminoethyl side chain onto a fluorinated pyrrolopyridine core.

Molecular Structure Analysis

The molecular structure of the target compound would likely feature a pyrrolopyridine core with a fluorine atom at the 7-position and an ethanamine side chain. The papers do not provide direct analysis of this structure, but the third paper discusses the crystal structure of a related compound, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, determined through single-crystal XRD analysis . Insights from this analysis could be extrapolated to predict the molecular geometry and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The papers do not discuss chemical reactions specific to the target compound. However, the fluorination techniques and palladium-catalyzed reactions described in the first two papers could be relevant to the chemical reactivity of the target compound . Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine, which could affect the chemical behavior of the target compound in subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the presence of the fluorine atom and the ethanamine group would likely influence the compound's polarity, solubility, and hydrogen bonding capability. The synthesis methods and structural analyses in the papers provide a foundation for predicting these properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiinflammatory Activity Several studies have focused on the synthesis and evaluation of compounds structurally related to 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride. One such study reported the synthesis of 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating equal or greater potency than indomethacin as antiinflammatory and analgesic agents in acute and chronic animal models (Muchowski et al., 1985).

Peripheral Benzodiazepine Receptor Study Another research effort synthesized fluoroethoxy and fluoropropoxy substituted compounds, displaying high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This study emphasized the potential of these compounds for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Cognitive Rescue in Down Syndrome Research involving the inhibition of DYRK1A kinase, particularly relevant in the context of Down syndrome (DS), highlighted the synthesis of fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles (F-DANDYs). One compound from this class showed promise in in vivo studies for cognitive rescuing effects in a DS mouse model, suggesting potential therapeutic strategies for memory and learning deficiencies in DS (Neumann et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(7-fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.2ClH/c10-8-5-12-4-7-6(1-2-11)3-13-9(7)8;;/h3-5,13H,1-2,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVMZWWOHOZVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CC(=C2N1)F)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)

![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)